SNDX-5613, also known as revumenib, is a potent and selective small molecule inhibitor of menin, specifically targeting its interaction with the mixed lineage leukemia protein 2A (KMT2A). This compound is primarily being investigated for its therapeutic potential in treating acute leukemia, particularly in patients with relapsed or refractory forms of the disease that harbor KMT2A rearrangements. As the first investigational treatment to receive breakthrough therapy designation from the U.S. Food and Drug Administration for KMT2A rearranged acute leukemia, SNDX-5613 represents a significant advancement in targeted cancer therapies .
The final product is characterized by its chemical formula C32H47FN6O4S and a molecular weight of approximately 601.84 g/mol .
SNDX-5613 has demonstrated significant biological activity against various forms of acute leukemia. In clinical trials, it has shown a notable complete remission rate among patients with KMT2A rearranged acute leukemia. For instance, in the AUGMENT-101 trial, approximately 27% of patients achieved complete remission after treatment with SNDX-5613 . The compound's ability to induce apoptosis in leukemic cells is enhanced when combined with other agents such as venetoclax, further supporting its potential as an effective therapeutic option .
SNDX-5613 is primarily being explored for its application in treating acute leukemia, particularly:
The potential for SNDX-5613 to address significant unmet needs in leukemia treatment highlights its promising role in oncology.
Interaction studies have revealed that SNDX-5613 can synergistically enhance the effects of other therapeutic agents. For example, co-treatment with venetoclax has been shown to significantly reduce leukemia burden in preclinical models . Furthermore, research indicates that dual inhibition strategies targeting both menin and BCL2 pathways may lead to improved clinical responses in patients with KMT2A rearranged or NPM1 mutated leukemias .
Several compounds exhibit similar mechanisms or target pathways related to SNDX-5613. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Venetoclax | BCL2 inhibitor | Specifically targets anti-apoptotic BCL2 proteins |
| OTX015 | BET bromodomain inhibitor | Targets epigenetic regulation via BET protein inhibition |
| SNDX-50469 | Menin inhibitor | Similar mechanism but differs structurally from SNDX-5613 |
| Talazoparib | PARP inhibitor | Targets DNA repair mechanisms; used in different cancer types |
SNDX-5613's unique selectivity for the menin-KMT2A interaction distinguishes it from these compounds, making it particularly effective for specific patient populations with KMT2A-related leukemias .
Revumenib is a small-molecule inhibitor with the chemical name N-[(1S,2R)-2-(4-fluorophenoxy)cyclohexyl]-5-(4-methylpiperazin-1-yl)pyridine-2-carboxamide citrate hydrate. Its molecular formula is C32H47FN6O4S, corresponding to a molecular weight of 630.82 g/mol [1] [2]. The core structure comprises a bicyclic system featuring a pyridine-carboxamide scaffold linked to a fluorophenoxy-substituted cyclohexane moiety (Figure 1). Key functional groups include:
The stereochemistry at the cyclohexane ring (1S,2R configuration) is critical for maintaining optimal spatial orientation with menin's hydrophobic cleft [3]. X-ray crystallography studies reveal that the dimethyl-thiazoline substituent adopts a chair conformation, minimizing steric clashes while maximizing van der Waals contacts [6].
Table 1: Molecular Properties of SNDX-5613
| Property | Value |
|---|---|
| Molecular Formula | C32H47FN6O4S |
| Molecular Weight | 630.82 g/mol |
| SMILES Notation | O=C(N(CC)C(C)C)C1=CC(F)=CC=C1OC2=CN=CN=C2N3CC4(CCN(C[C@H]5CCC@HCC5)CC4)C3 [3] |
| Topological Polar Surface Area | 144 Ų |
SAR analyses identified three pharmacophoric regions essential for menin inhibition (Figure 2):
Table 2: Key SAR Modifications and Effects
| Modification | Ki (nM) | Cellular IC50 (nM) |
|---|---|---|
| Parent compound (SNDX-5613) | 0.149 | 12.3 |
| Fluorine → Hydrogen | 2.1 | 89.7 |
| Sulfonamide → Amide | 8.7 | 210.4 |
| Cyclohexyl → Cyclopentyl | 1.4 | 18.9 |
Molecular dynamics simulations revealed that SNDX-5613 induces a conformational shift in menin's β-sheet domain (residues 230–250), widening the binding cleft by 3.2 Å compared to unbound menin [6]. Key interactions include:
Free energy perturbation calculations estimated a binding ΔG of -12.3 kcal/mol, correlating with the experimental Ki of 0.149 nM [3]. Mutagenesis studies confirmed that Asp231Ala and Lys517Glu mutations reduced binding affinity by 150-fold and 320-fold, respectively [6].
SNDX-5613 exhibits pH-dependent solubility:
Stability studies demonstrated:
Table 3: Stability Under Accelerated Conditions
| Condition | Degradation (%) |
|---|---|
| 40°C/75% RH, 1 month | 7.2 |
| 0.1N HCl, 24 hours | 4.1 |
| 0.1N NaOH, 24 hours | 62.8 |
SNDX-5613 (revumenib) functions as a highly selective small molecule inhibitor that specifically targets the protein-protein interaction between menin and Lysine Methyltransferase 2A (KMT2A) [1] [2] [3]. The compound exhibits remarkable binding affinity to the Mixed Lineage Leukemia 1 binding pocket on menin, with an inhibition constant (Ki) of 0.15 ± 0.03 nanomolar [2] [3]. This potent binding interaction represents a critical therapeutic intervention point, as the menin-KMT2A complex serves as an essential cofactor for aberrant leukemogenic transcription programs [4] [5].
The molecular mechanism involves SNDX-5613 binding directly to menin through specific amino acid residues within the binding pocket [6] [7]. Crystallographic studies have revealed that the compound forms crucial hydrogen bond interactions with the indole nitrogen-hydrogen group of tryptophan 346 (W346) through its sulfonamide oxygen moiety [6]. Additionally, a secondary hydrogen bond forms between the sulfonamide nitrogen of SNDX-5613 and the backbone ketone oxygen of methionine 327 (M327) [6]. These interactions are fundamental to the inhibitor's high-affinity binding and subsequent disruption of the menin-KMT2A protein complex.
The binding kinetics demonstrate exceptional selectivity, with competitive binding assays showing that SNDX-5613 effectively displaces Mixed Lineage Leukemia 1 peptide ligands from menin with nanomolar potency [2]. The compound exhibits dose-proportional pharmacokinetics and maintains stable binding interactions across multiple Mixed Lineage Leukemia fusion protein variants, including those involving transcriptional cofactor proteins such as AF4 (37.1% of cases), AF9 (18% of cases), ENL, AF10, ELL, and AF6 [4] [5].
SNDX-5613 exerts its therapeutic effects by disrupting the epigenetic machinery that drives aberrant Homeobox A (HOXA) and Myeloid Ecotropic Virus Insertion Site 1 (MEIS1) gene expression [1] [8] [4]. The KMT2A complex functions as a chromatin-associated epigenetic regulator that deposits trimethylation marks on histone 3 lysine 4 (H3K4me3) through its carboxyl-terminal SET domain [4] [5]. This histone modification serves as an active transcriptional mark that promotes gene expression by influencing the recruitment of histone acetyltransferases, including p300, CREB-binding protein (CBP), monocytic leukemia zinc finger protein (MOZ), histone acetyltransferase binding to origin recognition complex 1 (HBO1), and males absent on the first (MOF) [4] [5].
The disruption of the menin-KMT2A interaction by SNDX-5613 results in significant transcriptional reprogramming. Genome-wide analyses demonstrate that treatment with the compound leads to substantial reductions in HOXA9, MEIS1, PBX3, FLT3, MEF2C, and CDK6 messenger ribonucleic acid expression levels [8] [9]. Simultaneously, the compound treatment promotes upregulation of differentiation markers, including ITGAM and LYZ, indicating a shift from leukemic stem cell-like properties toward normal hematopoietic differentiation [9].
Chromatin immunoprecipitation sequencing analyses reveal that SNDX-5613 treatment causes marked reductions in H3K27 acetylation signal density at regulatory regions of key target genes, including MEIS1, FLT3, BCL2, CDK6, and PBX3 [9] [10]. This reduction in active chromatin marks corresponds with the observed decreases in messenger ribonucleic acid expression, demonstrating the direct epigenetic consequences of menin-KMT2A complex disruption.
The therapeutic action of SNDX-5613 extends beyond simple protein-protein interaction inhibition to encompass comprehensive disruption of leukemogenic chromatin remodeling machinery [1] [4] [11]. The menin-KMT2A complex operates within a broader network of chromatin-associated factors that collectively maintain aberrant gene expression programs in susceptible leukemia subtypes [4] [5]. Upon SNDX-5613 binding to menin, the compound prevents the nuclear translocation and chromatin localization of KMT2A fusion proteins, effectively dismantling the entire leukemogenic transcriptional apparatus [4] [12].
ATAC-sequencing analyses demonstrate that SNDX-5613 treatment simultaneously reduces chromatin accessibility and messenger ribonucleic acid expression of multiple oncogenic targets [8]. The compound disrupts super-enhancer activity at critical oncogene loci, including MEIS1, PBX3, MEF2C, MYC, and MYB [8]. These super-enhancers represent clusters of regulatory elements that drive high-level expression of genes essential for leukemic cell survival and proliferation.
The disruption of chromatin remodeling complexes by SNDX-5613 also affects the broader epigenetic landscape. Treatment with the compound leads to alterations in nucleosome positioning and chromatin compaction at target gene promoters [13] [14]. The Switch/Sucrose Non-fermentable (SWI/SNF) chromatin remodeling complex, which normally establishes nucleosome occupancy patterns at active promoters, becomes dysregulated following menin-KMT2A complex disruption [13] [14].
SNDX-5613 demonstrates exceptional selectivity for its intended target, with comprehensive off-target screening revealing minimal cross-reactivity across diverse molecular targets [2]. The compound was evaluated against more than 125 different receptors, ion channels, and transporters using standard binding assays, showing no significant cross-reactivity at concentrations up to 10 micromolar [2]. Similarly, screening against a panel of 97 kinases revealed no inhibitory activity at 10 micromolar concentrations, confirming the compound's selectivity for menin-KMT2A interaction inhibition [2].
The binding kinetics of SNDX-5613 have been characterized using multiple complementary approaches. Competitive binding assays employing homogeneous time-resolved fluorescence formats demonstrate that the compound effectively displaces Mixed Lineage Leukemia 1 peptides containing the conserved amino-terminal menin binding motif [2]. Under assay conditions utilizing excess Mixed Lineage Leukemia 1 peptide ligand (60-fold the dissociation constant), inhibition constant values were consistently derived as 0.15 ± 0.03 nanomolar across 24 independent measurements [2].
Cellular proliferation assays reveal that SNDX-5613 exhibits potent anti-proliferative activity against multiple cell lines harboring Mixed Lineage Leukemia rearrangements, with half-maximal inhibitory concentration (IC50) values ranging from 10 to 20 nanomolar for MV4-11, RS4-11, MOLM-13, and KOPN-8 cell lines [3] [15] [16]. Critically, the compound demonstrates selectivity for Mixed Lineage Leukemia-rearranged cells, as it does not inhibit growth of HL-60 cells, a promyelocytic leukemia cell line lacking Mixed Lineage Leukemia rearrangements [2] [3].
Resistance mutation studies have provided additional insights into SNDX-5613 binding kinetics. Mutations at key residues, including M327I and T349M, significantly impact binding affinity, with the M327I mutation causing a 51-fold reduction in binding affinity and the T349M mutation resulting in a 111-fold decrease [6] [17]. These resistance mutations affect the critical hydrogen bonding interactions between SNDX-5613 and the W346 residue, leading to disrupted binding geometry and reduced inhibitor potency [6].
| Parameter | Value | Measurement Method |
|---|---|---|
| Menin-KMT2A binding inhibition (Ki) | 0.15 ± 0.03 nM | Competitive binding assay |
| MV4-11 cells IC50 | 10-20 nM | Cell proliferation assay |
| MOLM-13 cells IC50 | 10-20 nM | Cell proliferation assay |
| Target selectivity (>125 targets) | No cross-reactivity at 10 µM | Binding panel screening |
| Kinase panel (97 kinases) | No inhibition at 10 µM | Kinase activity assays |
| Binding affinity change (M327I) | 51-fold reduction | Fluorescence polarization |
| Binding affinity change (T349M) | 111-fold reduction | Fluorescence polarization |